
(E)-2-cyano-3-(7-methyl-2-(piperidin-1-yl)quinolin-3-yl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-2-cyano-3-(7-methyl-2-(piperidin-1-yl)quinolin-3-yl)acrylamide, also known as CMYA-1, is a synthetic compound that has gained attention in recent years due to its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of (E)-2-cyano-3-(7-methyl-2-(piperidin-1-yl)quinolin-3-yl)acrylamide involves the inhibition of the protein kinase CK2, which is involved in regulating cell growth and proliferation. CK2 is overexpressed in many cancer cells, and its inhibition by (E)-2-cyano-3-(7-methyl-2-(piperidin-1-yl)quinolin-3-yl)acrylamide leads to the induction of apoptosis and inhibition of cell proliferation.
Biochemical and Physiological Effects:
(E)-2-cyano-3-(7-methyl-2-(piperidin-1-yl)quinolin-3-yl)acrylamide has been shown to have a number of biochemical and physiological effects. In addition to its anti-tumor activity, (E)-2-cyano-3-(7-methyl-2-(piperidin-1-yl)quinolin-3-yl)acrylamide has been shown to inhibit angiogenesis, the formation of new blood vessels that is necessary for tumor growth and metastasis. (E)-2-cyano-3-(7-methyl-2-(piperidin-1-yl)quinolin-3-yl)acrylamide has also been shown to inhibit the activity of the enzyme carbonic anhydrase, which is involved in regulating pH in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of (E)-2-cyano-3-(7-methyl-2-(piperidin-1-yl)quinolin-3-yl)acrylamide for lab experiments is its specificity for CK2 inhibition, which makes it a useful tool for studying the role of CK2 in cancer biology. However, one limitation of (E)-2-cyano-3-(7-methyl-2-(piperidin-1-yl)quinolin-3-yl)acrylamide is its limited solubility in water, which can make it difficult to use in some experiments.
Direcciones Futuras
There are several future directions for research on (E)-2-cyano-3-(7-methyl-2-(piperidin-1-yl)quinolin-3-yl)acrylamide. One area of interest is the development of more potent and selective CK2 inhibitors based on the structure of (E)-2-cyano-3-(7-methyl-2-(piperidin-1-yl)quinolin-3-yl)acrylamide. Another area of interest is the use of (E)-2-cyano-3-(7-methyl-2-(piperidin-1-yl)quinolin-3-yl)acrylamide in combination with other cancer treatments, such as chemotherapy or radiation therapy, to enhance their effectiveness. Finally, further research is needed to understand the mechanisms underlying the anti-tumor activity of (E)-2-cyano-3-(7-methyl-2-(piperidin-1-yl)quinolin-3-yl)acrylamide and its potential applications in clinical settings.
Métodos De Síntesis
The synthesis of (E)-2-cyano-3-(7-methyl-2-(piperidin-1-yl)quinolin-3-yl)acrylamide involves the reaction of 7-methyl-2-(piperidin-1-yl)quinoline-3-carbaldehyde with malononitrile and ammonium acetate in the presence of acetic acid. This reaction produces the intermediate compound 2-cyano-3-(7-methyl-2-(piperidin-1-yl)quinolin-3-yl)acrylic acid, which is then converted to (E)-2-cyano-3-(7-methyl-2-(piperidin-1-yl)quinolin-3-yl)acrylamide through a decarboxylation reaction using triethylamine.
Aplicaciones Científicas De Investigación
(E)-2-cyano-3-(7-methyl-2-(piperidin-1-yl)quinolin-3-yl)acrylamide has been studied extensively for its potential therapeutic applications in cancer treatment. Research has shown that (E)-2-cyano-3-(7-methyl-2-(piperidin-1-yl)quinolin-3-yl)acrylamide has anti-tumor activity in various cancer cell lines, including breast, lung, and colon cancer. (E)-2-cyano-3-(7-methyl-2-(piperidin-1-yl)quinolin-3-yl)acrylamide has also been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death, and by inhibiting cell proliferation.
Propiedades
IUPAC Name |
(E)-2-cyano-3-(7-methyl-2-piperidin-1-ylquinolin-3-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O/c1-13-5-6-14-10-15(11-16(12-20)18(21)24)19(22-17(14)9-13)23-7-3-2-4-8-23/h5-6,9-11H,2-4,7-8H2,1H3,(H2,21,24)/b16-11+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAISUDVSXFOHOW-LFIBNONCSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=C(C=C2C=C1)C=C(C#N)C(=O)N)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=NC(=C(C=C2C=C1)/C=C(\C#N)/C(=O)N)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-cyano-3-(7-methyl-2-piperidin-1-ylquinolin-3-yl)prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


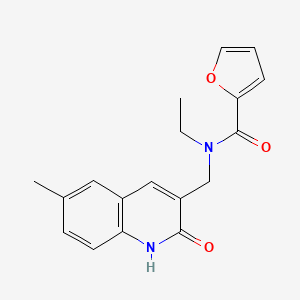
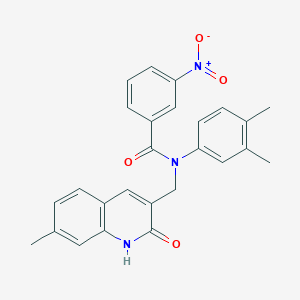

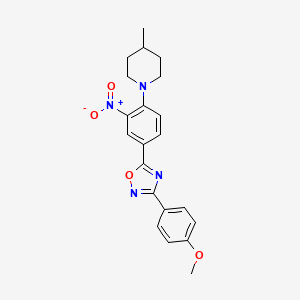

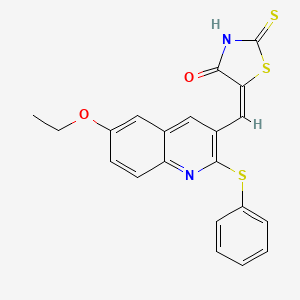
![N-(3-fluorophenyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7719341.png)
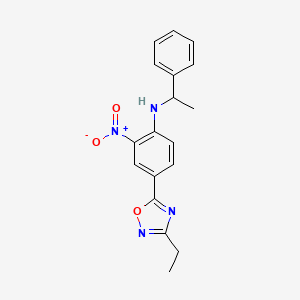
![N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methylbenzamide](/img/structure/B7719363.png)
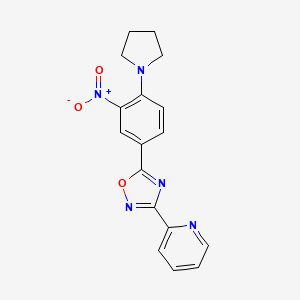
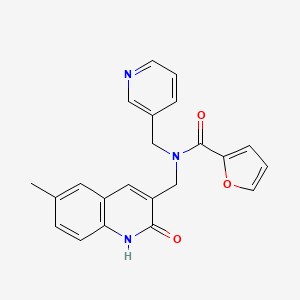
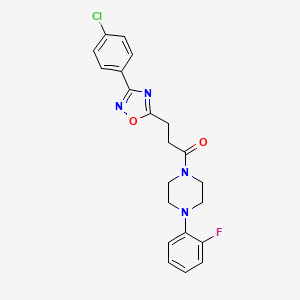
![N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)furan-2-carboxamide](/img/structure/B7719378.png)